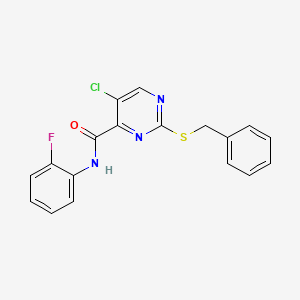amine](/img/structure/B12200765.png)
[(2,5-Dibromophenyl)sulfonyl](3-ethoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dibromophenyl)sulfonylamine is an organic compound characterized by the presence of bromine, sulfonyl, and ethoxypropyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromophenyl)sulfonylamine typically involves multiple steps, starting with the bromination of phenyl compounds followed by sulfonylation and subsequent attachment of the ethoxypropylamine group. Common synthetic routes include:
Sulfonylation: The addition of a sulfonyl group to the brominated phenyl compound using sulfonyl chlorides in the presence of a base such as pyridine.
Amine Attachment: The final step involves the reaction of the sulfonylated compound with 3-ethoxypropylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of (2,5-Dibromophenyl)sulfonylamine may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromophenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2,5-Dibromophenyl)sulfonylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,5-Dibromophenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(2,5-Dibromophenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as sulfonamides and sulfonyl fluorides. These compounds share similar structural features but differ in their reactivity and applications. For example:
Sulfonamides: Commonly used as antibiotics and have a different mechanism of action.
Sulfonyl Fluorides: Known for their use in click chemistry and as enzyme inhibitors.
Properties
Molecular Formula |
C11H15Br2NO3S |
|---|---|
Molecular Weight |
401.12 g/mol |
IUPAC Name |
2,5-dibromo-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Br2NO3S/c1-2-17-7-3-6-14-18(15,16)11-8-9(12)4-5-10(11)13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
WGXYTCXFOBJCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B12200693.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12200694.png)
![N-(3-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12200696.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12200699.png)
![4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide](/img/structure/B12200700.png)

![6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12200714.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B12200726.png)

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12200737.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12200742.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12200747.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12200748.png)

